Enhanced Lipophilicity (LogP) of N-Butyl Substituent Compared to Methyl/Ethyl Analogs
The N-butyl group of 1-Butyl-3-piperidinone confers significantly higher lipophilicity compared to shorter-chain N-alkyl analogs. This property is crucial for membrane permeability and blood-brain barrier penetration in CNS-targeted drug candidates. [1]
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP ~1.8 - 2.2 (estimated based on fragment contributions for N-butyl-3-piperidone) |
| Comparator Or Baseline | N-Methyl-3-piperidinone: Calculated LogP ~0.3 - 0.6 |
| Quantified Difference | ~1.5 LogP unit increase |
| Conditions | In silico prediction based on piperidine scaffold fragment contributions |
Why This Matters
Higher LogP improves passive membrane permeability, which is a key selection criterion for designing CNS-penetrant or orally bioavailable drug candidates, distinguishing it from less lipophilic methyl or ethyl analogs.
- [1] PubChem. Compound Summary for 1-Butyl-3-piperidinone. View Source
